4-Bromo-2,6-dichloroaniline
Overview
Description
4-Bromo-2,6-dichloroaniline is a chemical compound that serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its unique structure, consisting of bromine and chlorine atoms attached to an aniline group, contributes to its reactivity and utility in chemical synthesis.
Synthesis Analysis
The synthesis of brominated and chlorinated anilines can involve various steps, including halogenation, nitration, reduction, and Sandmeyer reactions. A common approach involves starting from aniline derivatives, which are subjected to halogenation to introduce bromine and chlorine atoms into the aromatic ring.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives like 4-bromo-2,6-dichlorobenzonitrile, a closely related compound, highlights significant features such as short distances between halogen atoms and nitrogen in adjacent molecules, indicating potential interactions between Lewis base (CN) and Lewis acid (Br) sites (Britton, 1997).
Scientific Research Applications
Molecular Structure and Properties
4-Bromo-2,6-dichloroaniline exhibits interesting structural and chemical properties. In a study exploring various halogeno-aniline derivatives, 4-bromo-2,6-dichloroaniline was highlighted for its molecular interactions and crystal packing features, contributing to the understanding of halogen bonding and molecular geometry (Ferguson et al., 1998).
Electrochemical Behavior
Research has delved into the electrochemical oxidation of halogenated anilines, including 4-bromo-2,6-dichloroaniline. One study specifically investigated the oxidation mechanisms in acetonitrile solution, providing insights into the electrochemical behavior and potential applications in synthetic chemistry or electrochemical sensors (Kádár et al., 2001).
Analytical Chemistry Applications
The compound has been utilized in analytical chemistry, particularly in the quantification of chloroanilines in water samples. A method involving the formation of bromo derivatives, including 4-bromo-2,6-dichloroaniline, was developed for detecting trace amounts of chloroanilines in drinking water, demonstrating its role in environmental monitoring and public health (Gruzdev et al., 2011).
Reaction Kinetics and Halogenation Studies
Investigations into the kinetics of halogenation reactions involving aromatic amines have included 4-bromo-2,6-dichloroaniline. These studies provide insights into the reactivity and halogenation processes of aromatic compounds, which are crucial for the synthesis of various industrial and pharmaceutical products (Bell & Maria, 1969).
Environmental Impact and Bioremediation
There is also interest in the environmental impact of halogenated anilines and their bioremediation. Studies have investigated how these compounds, including 4-bromo-2,6-dichloroaniline, interact with environmental factors and can be biologically dehalogenated in certain conditions, contributing to understanding their environmental fate and potential for bioremediation strategies (Kuhn & Suflita, 1989).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2,6-dichloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQBZKNXJZARBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219989 | |
Record name | 4-Bromo-2,6-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dichloroaniline | |
CAS RN |
697-88-1 | |
Record name | 4-Bromo-2,6-dichloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-dichloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2,6-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,6-dichloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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